
3-ethyl-1-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-1H-pyrrole is an organic compound with the molecular formula C7H11N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α-amino ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide).
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
3-Methyl-1H-pyrrole: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1H-Pyrrole: The parent compound of the pyrrole family, which serves as a basis for comparison.
Uniqueness: The combination of these substituents allows for specific interactions with biological targets and enhances its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H11N |
|---|---|
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
3-ethyl-1-methylpyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h4-6H,3H2,1-2H3 |
Clé InChI |
ZLQZKKYPEFVWNX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


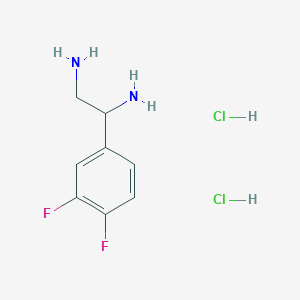

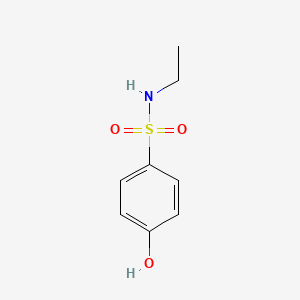
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
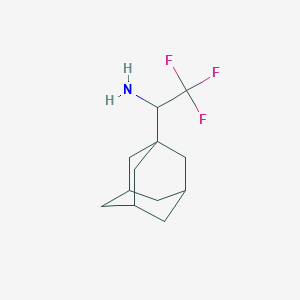

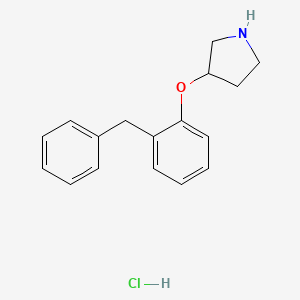

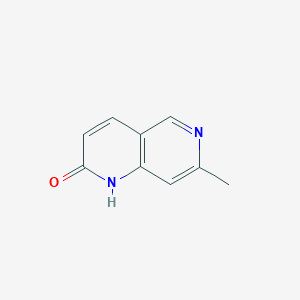

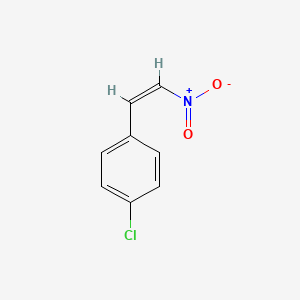
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
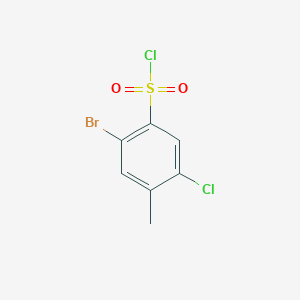
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
